molecular formula C15H17FN4O2S B2696854 N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide CAS No. 2415561-88-3

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide

Numéro de catalogue B2696854
Numéro CAS: 2415561-88-3
Poids moléculaire: 336.39
Clé InChI: UXGFIMOPHSQXBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR-TKIs. AZD9291 is a promising drug with potential for further development and research.

Mécanisme D'action

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide works by irreversibly binding to the mutated EGFR tyrosine kinase, inhibiting its activity and preventing cell growth and proliferation. It is highly selective for the T790M mutation, which is responsible for resistance to other EGFR-TKIs. N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide also has a reduced affinity for wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been shown to inhibit tumor growth and induce apoptosis in NSCLC cells with T790M mutations. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been shown to have a high response rate and prolonged progression-free survival in NSCLC patients with T790M mutations.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for the T790M mutation, its favorable safety profile, and its ability to inhibit tumor growth and induce apoptosis. However, it also has some limitations, including the complexity of its synthesis, the need for expertise in synthetic organic chemistry, and the potential for resistance to develop over time.

Orientations Futures

There are several potential future directions for research on N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide and guide patient selection. Additionally, further research is needed to better understand the mechanisms of resistance to N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide and develop strategies to overcome it.
Conclusion
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide is a promising third-generation EGFR-TKI that has shown efficacy in the treatment of NSCLC patients with T790M mutations. Its high selectivity, favorable safety profile, and ability to inhibit tumor growth and induce apoptosis make it a promising drug for further development and research. However, further studies are needed to fully understand its mechanisms of action and potential limitations.

Méthodes De Synthèse

The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide involves several steps, including the formation of the pyridazine and azetidine rings, as well as the introduction of the fluorophenyl group. The final product is obtained through a reaction between the intermediate compound and N-methylmethanesulfonamide. The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide is a complex process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been extensively studied in preclinical models and clinical trials. It has shown promising results in the treatment of NSCLC patients with EGFR T790M mutations, which account for approximately 50% of cases of acquired resistance to first-generation EGFR-TKIs. N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has also been shown to have a favorable safety profile, with fewer side effects than other EGFR-TKIs.

Propriétés

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-19(23(2,21)22)13-9-20(10-13)15-8-7-14(17-18-15)11-3-5-12(16)6-4-11/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFIMOPHSQXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylmethanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.